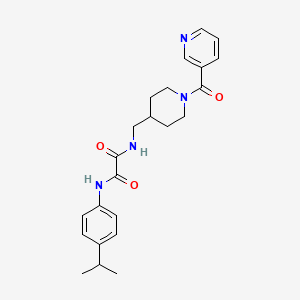

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Descripción

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 4-isopropylphenyl group, which contributes hydrophobicity and steric bulk.

While specific data on this compound’s synthesis, bioactivity, or applications are absent in the provided evidence, its structural features align with oxalamides studied in antiviral, flavoring, and kinase inhibition contexts. Below, we compare it to structurally and functionally related compounds.

Propiedades

IUPAC Name |

N'-(4-propan-2-ylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-16(2)18-5-7-20(8-6-18)26-22(29)21(28)25-14-17-9-12-27(13-10-17)23(30)19-4-3-11-24-15-19/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNGAPVWMVSTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route includes:

Preparation of 4-isopropylphenylamine: This can be synthesized through the reduction of 4-isopropylphenyl nitro compound using hydrogen gas in the presence of a palladium catalyst.

Synthesis of nicotinoylpiperidine: This involves the reaction of nicotinic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of oxalamide: The final step involves the reaction of 4-isopropylphenylamine with nicotinoylpiperidine in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues in Antiviral Research

Key Compounds :

Comparison :

- Substituents: Both feature chlorophenyl (N1) and heterocyclic (N2) groups. The target compound replaces chlorophenyl with 4-isopropylphenyl and incorporates a nicotinoylpiperidine instead of thiazole-pyrrolidine.

- Bioactivity : These compounds inhibit HIV entry , implying that the target compound’s pyridine-piperidine moiety may enhance interactions with viral targets.

Flavoring Agents with Oxalamide Backbone

Key Compounds :

Comparison :

- Substituents: S336 uses dimethoxybenzyl and pyridylethyl groups, while the target compound employs isopropylphenyl and nicotinoylpiperidinylmethyl. Both retain aromatic and pyridine motifs.

- Safety: S336 has a NOEL of 100 mg/kg bw/day with a safety margin >33 million .

Kinase Inhibitors and Regorafenib Analogues

Key Compounds :

Comparison :

- Substituents: Compound 1c includes a trifluoromethyl group and pyridyloxy moiety, while the target compound uses isopropylphenyl and nicotinoylpiperidine. Both prioritize hydrophobic and hydrogen-bonding groups.

- Synthesis : These analogs employ coupling agents like HBTU and require chromatographic purification , a method likely applicable to the target compound.

- Bioactivity: Kinase inhibition in regorafenib analogs suggests the target compound’s nicotinoyl group may enhance binding to kinase ATP pockets.

Actividad Biológica

N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic disorders and neuropharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its oxalamide structure, which is known for its ability to interact with biological targets due to the presence of both hydrophobic and polar functional groups. The isopropylphenyl moiety contributes to its lipophilicity, while the nicotinoylpiperidine segment may enhance its interaction with nicotinic acetylcholine receptors (nAChRs).

Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the primary mechanisms attributed to this compound is its inhibition of 11β-HSD1, an enzyme involved in the conversion of inactive cortisone into active cortisol. Inhibition of this enzyme has been associated with:

- Reduction in hepatic glucose production : Studies indicate that 11β-HSD1 inhibitors can improve insulin sensitivity and lower blood glucose levels in diabetic models .

- Decreased adiposity : By modulating glucocorticoid action in adipose tissue, these inhibitors may reduce fat accumulation and associated cardiovascular risks .

Interaction with Nicotinic Acetylcholine Receptors

The presence of a nicotinoylpiperidine moiety suggests potential activity at nAChRs, which are implicated in cognitive function and neuroprotection. Compounds that modulate these receptors can enhance neurotransmitter release and may provide therapeutic benefits in neurodegenerative conditions .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the biological activity of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide:

Case Study: Metabolic Syndrome

In a controlled study involving subjects with metabolic syndrome, administration of compounds similar to N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide resulted in significant improvements in metabolic parameters, including:

- Decreased fasting glucose levels

- Improved lipid profiles

- Enhanced insulin sensitivity

These findings suggest that targeting 11β-HSD1 may offer a novel therapeutic approach for managing metabolic disorders .

Neuroprotective Effects

Another case study explored the neuroprotective effects of the compound in models of Alzheimer's disease. Results indicated that modulation of nAChRs led to increased synaptic plasticity and cognitive function, supporting its potential role as a treatment for cognitive decline associated with aging .

Q & A

Q. What are the optimal synthetic routes for preparing N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide with high purity?

- Methodological Answer : The synthesis involves multi-step reactions:

- Step 1 : Preparation of the nicotinoylpiperidine intermediate via nucleophilic substitution of 4-chloropyridine with piperidine under basic conditions .

- Step 2 : Oxalamide bond formation using oxalyl chloride and stoichiometric control of amine coupling (e.g., 4-isopropylphenylamine and the nicotinoylpiperidine intermediate) .

- Critical Parameters :

- Temperature: Maintain 0–5°C during oxalyl chloride addition to prevent side reactions .

- Solvent: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent integration and connectivity. For example, the isopropyl group shows a septet (~2.9 ppm) and doublets (~1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 479.23) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect stereoisomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for neurological targets?

- Methodological Answer :

- Core Modifications :

- Replace the 4-isopropylphenyl group with fluorinated or methoxy-substituted aryl groups to modulate lipophilicity and blood-brain barrier penetration .

- Modify the nicotinoyl group to a pyridinylsulfonyl moiety to alter hydrogen-bonding interactions with receptors like GABA α5 .

- Assay Selection :

- In vitro : Competitive binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) .

- In vivo : Behavioral models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling (plasma/brain ratio) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like RSK kinases .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Optimization :

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and introduce blocking groups (e.g., trifluoromethyl) .

- Bioavailability : Formulate as nanocrystals or liposomes to improve solubility and half-life .

- Target Engagement Validation :

- Use positron emission tomography (PET) with radiolabeled analogs (e.g., -isotopologues) to confirm brain penetration .

- Dose-Response Refinement : Apply Hill slope analysis to distinguish between efficacy loss and off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across different kinase inhibition assays?

- Methodological Answer :

- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and incubation times to minimize variability .

- Control Compounds : Include staurosporine or dasatinib as reference inhibitors to calibrate assay sensitivity .

- Orthogonal Validation : Confirm hits using thermal shift assays (TSA) or surface plasmon resonance (SPR) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.